molecular formula C11H11NO3 B3057736 Methyl 7-methoxy-1H-indole-2-carboxylate CAS No. 84638-71-1

Methyl 7-methoxy-1H-indole-2-carboxylate

Cat. No.: B3057736
CAS No.: 84638-71-1
M. Wt: 205.21 g/mol
InChI Key: OMKLIYMSJTUMRD-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-6-8(11(13)15-2)12-10(7)9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKLIYMSJTUMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444713
Record name Methyl 7-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84638-71-1
Record name Methyl 7-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of Methyl 7 Methoxy 1h Indole 2 Carboxylate

Optimization of Reaction Conditions and Synthetic Yields for Indole-2-Carboxylates

The optimization of reaction conditions is paramount to achieving high yields and purity of indole-2-carboxylates, including Methyl 7-methoxy-1H-indole-2-carboxylate. Factors such as the choice of catalyst, solvent, temperature, and reactant stoichiometry can profoundly influence the outcome of the synthesis.

In the context of the Fischer indole (B1671886) synthesis , the choice of acid catalyst is a critical parameter. As demonstrated in the synthesis of the ethyl ester analog of the target compound, the catalyst can determine the regioselectivity of the cyclization. nih.gov The use of a non-nucleophilic acid like sulfuric acid favors the formation of the desired 7-methoxyindole, whereas a nucleophilic acid like HCl can lead to undesired chlorination of the benzene (B151609) ring. nih.gov

CatalystStarting MaterialProduct(s)YieldReference
H₂SO₄/EtOHEthyl pyruvate (B1213749) 2-methoxyphenylhydrazoneEthyl 7-methoxyindole-2-carboxylateNot specified nih.gov
HCl/EtOHEthyl pyruvate 2-methoxyphenylhydrazoneEthyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor)Not specified nih.gov

For the Hemetsberger-Knittel synthesis , optimization focuses on both the initial condensation and the final thermolytic cyclization steps. acs.org The Knoevenagel condensation is sensitive to reaction temperature and the stoichiometry of the reactants. The subsequent thermolysis step is dependent on the concentration of the azide (B81097) intermediate and the reflux temperature of the solvent. acs.org Careful control of these parameters is necessary to maximize the yield of the final indole-2-carboxylate (B1230498). acs.org Generally, this method is considered high-yielding. wikipedia.org

Mechanistic Studies of Indole Ring Formation and Subsequent Functionalization

Understanding the reaction mechanisms is fundamental to rationalizing product formation and optimizing synthetic strategies for indole derivatives.

The Fischer indole synthesis mechanism has been extensively studied. byjus.comwikipedia.org It commences with the formation of a phenylhydrazone from the reaction of a phenylhydrazine (B124118) and a carbonyl compound. Under acidic conditions, the hydrazone tautomerizes to an enamine ('ene-hydrazine'). wikipedia.org This intermediate undergoes a crucial ontosight.aiontosight.ai-sigmatropic rearrangement (a type of pericyclic reaction) to break the N-N bond and form a di-imine intermediate. Aromatization of the benzene ring is restored, followed by an intramolecular cyclization where the nucleophilic amine attacks an imine carbon to form a five-membered aminoindoline ring. The final step involves the acid-catalyzed elimination of ammonia, leading to the formation of the aromatic indole ring. byjus.comscienceinfo.com

The Hemetsberger-Knittel synthesis mechanism is believed to proceed through a nitrene intermediate. wikipedia.orgresearchgate.net The reaction is initiated by the thermal decomposition of the vinyl azide precursor, which releases nitrogen gas (N₂) to generate a highly reactive nitrene. mdpi.com This nitrene can exist in equilibrium with an azirine intermediate. wikipedia.orgmdpi.com The nitrene then undergoes an intramolecular electrophilic insertion into a C-H bond on the adjacent aromatic ring. This cyclization is followed by a wikipedia.orgsemanticscholar.org-hydride shift to re-aromatize the system and form the stable indole-2-carboxylate product. mdpi.com

The Reissert indole synthesis mechanism involves two main stages. wikipedia.org The first is a Claisen-type condensation reaction. An o-nitrotoluene derivative is deprotonated at the methyl group by a strong base, and the resulting carbanion acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. youtube.comyoutube.com The second stage is a reductive cyclization. The nitro group of the resulting o-nitrophenylpyruvate is reduced to an amino group (–NH₂). researchgate.net This newly formed amine then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl group, forming a five-membered ring intermediate. Subsequent dehydration of this cyclic hemiaminal yields the aromatic indole ring. youtube.com

Subsequent functionalization refers to reactions performed on the pre-formed indole ring. For example, if a bromo-substituted indole-2-carboxylate were synthesized, the methoxy (B1213986) group could be introduced via a nucleophilic aromatic substitution reaction, often catalyzed by a copper salt.

Chemical Reactivity and Derivatization of Indole 2 Carboxylates

Electrophilic Substitution Patterns in Methoxy-Activated Indoles

The indole (B1671886) ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is heavily influenced by the electronic nature and position of existing substituents. In the case of Methyl 7-methoxy-1H-indole-2-carboxylate, the interplay between the activating 7-methoxy group and the deactivating 2-carboxylate group dictates the substitution pattern.

The C3 position is typically the most nucleophilic site in the indole ring. nih.gov However, the presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the pyrrole (B145914) moiety, particularly the C3 position, towards electrophilic attack. Consequently, electrophilic substitution is directed towards the electron-rich benzene (B151609) ring.

The 7-methoxy group is a strong activating group that directs electrophilic substitution to the ortho and para positions. In this molecule, the position ortho to the methoxy (B1213986) group is C6, and the position para is C4. Due to steric hindrance from the adjacent fused pyrrole ring, electrophilic attack is often favored at the C4 position. nih.gov Studies on similarly substituted methoxyindoles have shown that electrophilic addition can occur preferentially at the C4 position due to the strong electron-donating effect of the methoxy groups. chim.it

Table 1: Predicted Regioselectivity of Electrophilic Substitution

Reagent Type Predicted Primary Substitution Site Rationale
Nitrating agents (e.g., HNO₃/H₂SO₄) C4 Activation by 7-methoxy group outweighs deactivation of the benzene ring.
Halogenating agents (e.g., NBS, Br₂) C4 Strong activation from the 7-methoxy group directs substitution to the para position.

This table presents predicted outcomes based on established principles of electrophilic substitution on substituted indole rings.

Functional Group Interconversions on the Indole Core

The functional groups present on the this compound core—namely the N-H, the methyl ester, and the aromatic ring—serve as handles for a variety of chemical transformations.

The methyl ester at the C2 position can be readily reduced to the corresponding primary alcohol, (7-methoxy-1H-indol-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.com

Once formed, the 2-hydroxymethyl group is a versatile intermediate for further reactions. It can be:

Oxidized: Mild oxidation can yield the corresponding aldehyde, 7-methoxy-1H-indole-2-carbaldehyde.

Converted to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 2-chloromethyl or 2-bromomethyl indole, which are reactive intermediates for nucleophilic substitution reactions.

Etherified: The alcohol can be converted into ethers through Williamson ether synthesis.

The methyl ester functionality is an excellent precursor for the synthesis of indole-2-carbohydrazide derivatives. This is typically accomplished by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent like ethanol (B145695) under reflux. mdpi.com

The resulting 7-methoxy-1H-indole-2-carbohydrazide is a valuable building block. It can undergo condensation reactions with aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net These hydrazides and hydrazones are key intermediates in the synthesis of various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridazinones, which are scaffolds of significant interest in medicinal chemistry. researchgate.netnih.govnih.gov

Table 2: Synthesis of Nitrogen-Containing Derivatives

Starting Material Reagent(s) Product Type
This compound Hydrazine Hydrate Indole-2-carbohydrazide
7-methoxy-1H-indole-2-carbohydrazide Aromatic Aldehydes Indole-2-carbohydrazone

Selective acylation and alkylation of the this compound scaffold can be achieved at the indole nitrogen (N1) or at specific carbon atoms on the ring.

N-Alkylation/Acylation: The indole N-H is acidic and can be deprotonated with a suitable base (e.g., sodium hydride, potassium hydroxide) followed by reaction with an alkyl halide or acyl chloride to yield the N-substituted derivative. mdpi.comnih.gov This is a common strategy to introduce diversity and modulate the biological properties of the indole core.

C-Acylation/Alkylation: While electrophilic substitution is directed towards the benzene ring (as discussed in 2.1), targeted C-acylation can also be performed. Friedel-Crafts acylation of indole-2-carboxylates can lead to substitution at various positions, including C3, C5, and C7, depending on the specific substrate and reaction conditions (e.g., Lewis acid, solvent). clockss.orgacs.org For C-alkylation, modern transition-metal-catalyzed C-H activation methods have been developed for the selective functionalization of specific positions on the indole ring, although this can be challenging due to the multiple potential reaction sites. researchgate.netresearchgate.net

Design and Synthesis of Indole-Based Molecular Hybrids

This compound and its derivatives are valuable starting points for the rational design of complex molecular hybrids. In this context, the indole-2-carboxylate (B1230498) moiety often serves as a core scaffold that can be elaborated to interact with biological targets. The carboxylic acid function (obtained via hydrolysis of the methyl ester) is particularly useful as it can act as a key binding element, for example, by chelating metal ions in an enzyme's active site. nih.gov

For instance, the indole-2-carboxylic acid scaffold has been successfully employed in the design of HIV-1 integrase inhibitors. In these molecular hybrids, the indole core provides a platform for π-stacking interactions, while the carboxylic acid at C2, along with another heteroatom, chelates essential magnesium ions in the enzyme's active site. nih.gov Similarly, indole derivatives have been synthesized and evaluated as inhibitors for other enzymes, such as fructose-1,6-bisphosphatase, demonstrating the versatility of this scaffold in drug design. researchgate.net The synthesis of these hybrids involves multi-step sequences that utilize the functional group interconversions described previously, such as hydrazide formation, acylation, and alkylation, to connect the indole core to other pharmacophoric fragments.

Structure Activity Relationship Sar Studies of Methyl 7 Methoxy 1h Indole 2 Carboxylate Derivatives

Impact of Substituents on Indole (B1671886) Ring Positions (C3, C5, C6, C7) on Biological Activities

The biological activity of indole-2-carboxylate (B1230498) derivatives is profoundly influenced by the nature and position of substituents on the indole nucleus. The electron-donating capacity of methoxy (B1213986) groups, for instance, enhances the susceptibility of the indole ring to electrophilic attack and can direct functionalization to specific positions. chim.it

Research into antagonists for the Cysteinyl-leukotriene-1 (CysLT1) receptor has shown that substitution at the C7 position of the indole ring is highly favorable. researchgate.net Specifically, derivatives featuring a methoxy group at the C7 position exhibited potent antagonist activity. researchgate.net In contrast, substitutions at the C4 position of the indole ring were found to be the least favorable for this particular activity. researchgate.net

For allosteric modulators of the cannabinoid type 1 (CB1) receptor, the C3 and C5 positions are critical. The C3 position prefers a linear alkyl group; for example, replacing a C3-ethyl group with an n-pentyl group enhanced the allosteric effect. acs.org However, further increasing the alkyl chain length to n-heptyl or n-nonyl did not lead to improved effects. acs.org At the C5 position, an electron-withdrawing group is a key requirement for potent allosteric modulation of the CB1 receptor. acs.org

In the context of antitubercular activity, substitutions at the C4 and C6 positions have been found to be optimal. nih.gov Studies on N-(rimantadine)-indole-2-carboxamides revealed that a 4-methoxyindole (B31235) derivative showed a twofold enhancement in activity compared to its 5-methoxy counterpart. nih.gov Furthermore, introducing a single bromo group at the C6 position led to a significant, nearly 10-fold increase in activity compared to the unsubstituted indole. nih.gov These findings suggest a preference for substitution at certain positions and also highlight the role of lipophilicity in driving the bioactivity of this series. nih.gov

Table 1: Impact of Indole Ring Substitution on Biological Activity
Compound SeriesTarget/ActivityPositionSubstituentObservationReference
3-Substituted 1H-indole-2-carboxylic acidsCysLT1 AntagonismC7MethoxyMost favorable for activity. researchgate.net
3-Substituted 1H-indole-2-carboxylic acidsCysLT1 AntagonismC4FluorineLeast favorable for activity. researchgate.net
Indole-2-carboxamidesCB1 Allosteric ModulationC3n-PentylEnhanced allosteric effect compared to ethyl. acs.org
Indole-2-carboxamidesCB1 Allosteric ModulationC5Electron-withdrawing group (e.g., Chloro)Required for potent modulation. acs.org
N-(rimantadine)-indole-2-carboxamidesAntitubercular (M. tuberculosis)C4Methoxy2-fold higher activity (MIC = 2.84 µM) than 5-methoxy analog. nih.gov
N-(rimantadine)-indole-2-carboxamidesAntitubercular (M. tuberculosis)C6Bromo~10-fold higher activity (MIC = 0.62 µM) than unsubstituted analog. nih.gov

Role of the Carboxamide Functionality and Linker Lengths in Biological Potency

For many indole-2-carboxylate derivatives, the ester at the C2 position is converted to a carboxamide to enhance biological potency. The carboxamide functionality is essential for the stimulatory allosteric effect on the CB1 receptor. acs.org The length and nature of the linker connecting this amide to other parts of the molecule are also crucial determinants of activity.

In the development of CB1 allosteric modulators, a specific linker length between the amide bond and a peripheral phenyl ring was found to be indispensable. acs.org An ethylene (B1197577) linker proved to be optimal, while shortening or elongating this linker resulted in the abolishment of allosteric effects. acs.org This strict requirement suggests a precise spatial orientation is needed for effective interaction with the allosteric binding site.

Similarly, in a series of indole-2-carboxamides with anti-Trypanosoma cruzi activity, modifications to the linker connecting the indole core to a right-hand side (RHS) moiety led to significant changes in potency. nih.gov Homologating the side chain (increasing its length) or shifting the position of a methylene (B1212753) group resulted in inactive compounds. nih.gov Interestingly, reversing the amide bond restored potency, indicating the importance of the amide bond's vector and hydrogen bonding capability. nih.gov Further modifications, such as N-methylation of the amide, can also influence potency and solubility. nih.gov

Table 2: Effect of Carboxamide and Linker Modifications on Potency
Compound SeriesTarget/ActivityModificationResultReference
Indole-2-carboxamidesCB1 Allosteric ModulationShortening or elongating the ethylene linkerAbolishes allosteric effects. acs.org
Indole-2-carboxamidesAnti-Trypanosoma cruziHomologating the side chain linkerInactive compound (pEC50 < 4.3). nih.gov
Indole-2-carboxamidesAnti-Trypanosoma cruziReversing the amide bondPotency restored (pEC50 = 5.7). nih.gov
Indole-2-carboxamidesAnti-Trypanosoma cruziReplacing carboxamide with a sulfonamideComplete loss of potency. nih.gov

Modifications on Peripheral Aryl Fragments and Their Pharmacological Implications

In the case of CB1 allosteric modulators, the substituent on the peripheral phenyl ring (designated ring B) explicitly influences both binding to the allosteric site and binding cooperativity with the primary (orthosteric) ligand. acs.org For this class of compounds, an N,N-dimethyl amino group was found to be preferred over a piperidinyl functionality. acs.org

For a series of indole-2-carboxylates acting as antagonists at the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, the effect of substituents on the terminal phenyl ring of a C3 side chain was investigated. nih.gov A Quantitative Structure-Activity Relationship (QSAR) analysis revealed that binding affinity decreases with increased lipophilicity and steric bulk of the substituents. nih.gov Conversely, the presence of an electron-donor group via resonance at the para position of the phenyl ring increased the binding affinity. nih.gov These results suggest that the terminal phenyl ring resides in a non-hydrophobic pocket of limited size. nih.gov

Table 3: Pharmacological Implications of Peripheral Aryl Substitutions
Compound SeriesTarget/ActivityAryl Ring PositionSubstituent EffectObservationReference
Indole-2-carboxamidesCB1 Allosteric ModulationPhenyl "Ring B"N,N-dimethyl amino groupPreferred over piperidinyl functionality for binding and cooperativity. acs.org
3-Substituted Indole-2-carboxylatesNMDA Glycine Site AntagonismTerminal Phenyl RingIncreased lipophilicity and steric bulkDecreases binding affinity (pKi). nih.gov
3-Substituted Indole-2-carboxylatesNMDA Glycine Site AntagonismPara-position of terminal phenyl ringElectron donor resonance effectIncreases binding affinity (pKi). nih.gov

Correlation of Specific Structural Elements with Receptor Binding Affinity and Allosteric Modulation

The culmination of SAR studies is the correlation of specific structural features with precise pharmacological parameters, such as receptor binding affinity (Ki) and allosteric effects like binding cooperativity (α).

For indole-2-carboxamide-based CB1 allosteric modulators, key structural requirements significantly impact the binding affinity (KB) and the binding cooperativity (α). acs.org These critical factors include:

C3-position chain length: An n-propyl group is preferred for modulating the binding of the primary ligand, while an n-hexyl group is preferred for enhancing the affinity of the modulator itself to the CB1 receptor. acs.org

C5-position substituent: The presence of an electron-withdrawing group is necessary. acs.org

Linker length: A rigid ethylene linker between the amide and the peripheral phenyl ring is required. acs.org

Peripheral aryl substituent: The nature of the amino substituent on the phenyl ring influences both KB and α. acs.org

For antagonists of the NMDA receptor's glycine binding site, a series of 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid derivatives were evaluated. nih.gov The lead compound displayed nanomolar affinity for the glycine binding site (pKi = 8.5) and high selectivity over other glutamate (B1630785) receptor sites. nih.gov The QSAR analysis directly correlated the electronic and steric properties of substituents on the terminal phenyl ring with the pKi value, refining the pharmacophore model for this specific binding site. nih.gov

Table 4: Correlation of Structural Elements with Binding and Allosteric Parameters
Compound SeriesTargetStructural ElementImpact on ParameterReference
Indole-2-carboxamidesCB1 ReceptorC3-n-hexyl groupEnhances binding affinity (KB) of the allosteric modulator. acs.org
Indole-2-carboxamidesCB1 ReceptorC3-n-pentyl groupImproves binding cooperativity (α) from 6.9 to 17.6. acs.org
3-Substituted Indole-2-carboxylatesNMDA Glycine SiteElectron-donating group at para-position of terminal phenyl ringIncreases binding affinity (pKi). nih.gov
3-Substituted Indole-2-carboxylatesNMDA Glycine SiteLipophilic/bulky group on terminal phenyl ringDecreases binding affinity (pKi). nih.gov

Biological Target Interactions and Mechanistic Insights

Enzyme Inhibition Studies

Cannabinoid Receptor (CB1) Allosteric Modulation Mechanisms

The indole-2-carboxamide scaffold is a well-established template for the development of allosteric modulators for the cannabinoid type 1 receptor (CB1). nih.govnih.gov These modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. nih.gov This allosteric binding can alter the receptor's conformation, thereby influencing the binding affinity and signaling efficacy of orthosteric ligands. acs.org

Methyl 7-methoxy-1H-indole-2-carboxylate has been utilized as a synthetic intermediate in the creation of these more complex indole-2-carboxamides. nih.govacs.org For instance, it is a precursor in the synthesis of regioisomers used to explore the structure-activity relationships (SAR) of CB1 allosteric modulators. acs.org

Research into the indole-2-carboxamide class has revealed key structural features that significantly impact binding affinity (KB) and binding cooperativity (α), which is a measure of how the allosteric modulator affects orthosteric ligand binding. nih.govacs.org While specific modulation data for this compound itself is not detailed, studies on related compounds show that substituents on the indole (B1671886) ring are critical for activity. For example, an electron-withdrawing group at the C5-position can significantly influence allosteric parameters. nih.gov The nature of the substituent at the C3-position and the characteristics of the side chain attached to the amide nitrogen are also crucial determinants of whether a compound will act as a positive or negative allosteric modulator. nih.govnih.gov

Table 1: Structure-Activity Relationships of Selected Indole-2-Carboxamide CB1 Allosteric Modulators (Data from related compounds)
CompoundKey Structural FeaturesEffect on CB1 ReceptorReference
ORG275695-Chloro, 3-Ethyl, N-(4-(piperidin-1-yl)phenethyl)Prototypical allosteric modulator; enhances agonist binding, antagonizes G-protein coupling. nih.govacs.org
PSNCBAM-1-Exhibits acute hypophagic effects and antagonism of neuronal excitability. nih.gov
Compound 12d5-Chloro, 3-Propyl, N-(4-(dimethylamino)phenethyl)Potent positive allosteric modulator of agonist binding (KB: 259.3 nM, α: 24.5) that antagonizes G-protein coupling. acs.org
Compound 12f5-Chloro, 3-Hexyl, N-(4-(dimethylamino)phenethyl)High binding affinity (KB: 89.1 nM) allosteric modulator. acs.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Their roles in immune suppression have made them significant targets in cancer immunotherapy. researchgate.netnih.gov A variety of indole derivatives have been investigated as inhibitors of these enzymes. researchgate.net

However, a review of the scientific literature did not yield specific studies detailing the inhibitory activity of this compound against either IDO1 or TDO. The general mechanism for competitive inhibitors often involves mimicking the substrate, tryptophan, to bind to the enzyme's active site. nih.gov Other inhibitors may bind to allosteric sites, altering the enzyme's catalytic efficiency. researchgate.net Given the prevalence of the indole nucleus in known IDO1 and TDO inhibitors, the potential for this compound to interact with these enzymes could be an area for future investigation.

Fructose-1,6-bisphosphatase (FBPase) Inhibition Mechanisms

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis. nih.gov Its inhibition is considered a therapeutic strategy for managing type 2 diabetes. nih.gov Research has identified indole-2-carboxylic acid derivatives as a class of FBPase inhibitors. nih.gov

Studies have specifically highlighted the importance of the substituent at the 7-position of the indole ring for inhibitory activity. nih.gov A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of FBPase. researchgate.net It was found that compared to 7-chloro substituted compounds, their 7-nitro counterparts exhibited more potent inhibitory activity, with IC₅₀ values in the submicromolar range. nih.gov Conversely, replacing the 7-substituent with an acetylamino or a methyl group resulted in a complete loss of inhibitory activity. nih.gov

While direct inhibitory data for this compound against FBPase is not available, the strong influence of the 7-position substituent in related compounds suggests that the 7-methoxy group would play a critical role in any potential interaction.

Table 2: FBPase Inhibitory Activity of 7-Substituted Indole-2-Carboxylic Acid Derivatives
Compound SeriesSubstituent at 7-PositionInhibitory Activity (IC₅₀)Reference
Compound A, 6a, 6bNitro (-NO₂)0.10–0.47 µM nih.gov
Compounds 6c–6eChloro (-Cl)Less potent than nitro derivatives nih.gov
Compound 6gAcetylamino (-NHCOCH₃)Activity completely lost nih.gov
Compound 6iMethyl (-CH₃)Activity completely lost nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov The indole moiety is a component of several known cholinesterase inhibitors. nih.gov

Currently, there are no specific studies in the reviewed literature that evaluate this compound for its ability to inhibit AChE or BChE.

Other Enzyme Interaction Profiles (e.g., Urease, Mitogen-Activated Protein Kinase 14)

A comprehensive search of scientific databases revealed no studies documenting the interaction of this compound with urease or Mitogen-Activated Protein Kinase 14 (MAPK14).

Receptor Ligand Binding and Antagonism

In addition to enzyme inhibition, indole derivatives are known to act as ligands for various receptors.

N-Methyl-D-Aspartate (NMDA) Receptor: A series of indole-2-carboxylate (B1230498) derivatives have been characterized as antagonists of the NMDA receptor. nih.gov These compounds act at the glycine (B1666218) recognition site associated with the receptor. The studies showed that compounds with a chloro group at the C-6 position and a polar group at the C-3 position displayed the highest affinity. nih.gov Electrophysiological analysis confirmed that these derivatives competitively antagonized glycine's potentiation of the NMDA response, indicating a competitive interaction at the glycine modulatory site. nih.gov Although the 7-methoxy derivative was not specifically tested, this research establishes the potential for the indole-2-carboxylate scaffold to interact with NMDA receptors.

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and cellular responses to environmental stimuli. A study on various methylated and methoxylated indoles identified them as modulators of human AhR. nih.gov Notably, 7-methoxyindole, a compound structurally very similar to this compound (differing by the carboxylate group at the 2-position), was found to be an effective AhR agonist. nih.gov It induced substantial nuclear translocation of AhR and enriched its binding to the promoter region of the target gene CYP1A1. nih.gov This suggests a potential for this compound to also interact with AhR.

Table 3: Activity of Selected Methoxyindoles at the Human Aryl Hydrocarbon Receptor (AhR)
CompoundActivityRelative Efficacy (EMAX vs. Dioxin)Reference
7-MethoxyindoleAgonist80% nih.gov

Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that exert their effects through G-protein coupled receptors, primarily CysLT1 and CysLT2. Antagonism of these receptors is a validated therapeutic strategy for inflammatory conditions such as asthma. Research has shown that the indole-2-carboxylic acid moiety is a critical feature for potent CysLT1 receptor antagonist activity. While direct studies on this compound are limited, a highly potent and selective CysLT1 antagonist, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified. This complex derivative, which features the 7-methoxy-1H-indole-2-carboxylic acid core, underscores the importance of this scaffold in CysLT1 receptor binding. The presence of the methoxy (B1213986) group at the 7-position and the carboxylic acid (or its ester bioisostere) at the 2-position are thought to be key for establishing the necessary interactions within the receptor's binding pocket. Dual antagonists of both CysLT1 and CysLT2 receptors are also of significant interest, as they may offer broader therapeutic benefits. nih.gov The structural features of this compound suggest its potential as a foundational structure for the development of such antagonists.

Cannabinoid Receptor (CB2) Ligand Discovery and Selectivity

Mechanisms of Cellular Activity and Selectivity (e.g., Anti-proliferative, Antimicrobial)

The indole nucleus is a common feature in a multitude of compounds exhibiting a broad range of cellular activities, including anti-proliferative and antimicrobial effects.

The anti-proliferative potential of indole derivatives has been extensively studied, with many compounds showing efficacy against various cancer cell lines. nih.govnih.gov The mechanisms underlying this activity are diverse and can include the inhibition of key enzymes involved in cell cycle progression, induction of apoptosis, and interference with signaling pathways crucial for tumor growth. For instance, some indole-2-carboxamide derivatives have demonstrated promising anti-proliferative activity by targeting kinases such as EGFR, VEGFR-2, and BRAFV600E. nih.gov While specific data for this compound is not available, related methoxy-substituted indole derivatives have shown cytotoxic effects. mdpi.com The position of the methoxy group can significantly influence the anti-proliferative potency and selectivity against different cancer cell lines.

In terms of antimicrobial activity, indole-containing compounds have been reported to be effective against a range of pathogenic bacteria and fungi. turkjps.orgnih.gov The proposed mechanisms of action include disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with biofilm formation. The lipophilicity conferred by the indole ring and its substituents, such as the methoxy group, can facilitate the passage of the compound across microbial cell membranes. Studies on β-carboline analogues, which contain an indole moiety, have shown that a 7-methoxy substitution can contribute to antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov

Metabolic Pathways and Stability Assessments in Preclinical Systems

The metabolic fate and stability of a compound are critical parameters in its development as a potential therapeutic agent. For this compound, several metabolic transformations can be anticipated based on its chemical structure.

The ester functional group is susceptible to hydrolysis by esterase enzymes, which are abundant in plasma and various tissues, particularly the liver. This would lead to the formation of the corresponding carboxylic acid, 7-methoxy-1H-indole-2-carboxylic acid. This hydrolysis can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound.

The methoxy group can undergo O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes, to yield a hydroxylated metabolite. The indole ring itself is also susceptible to oxidation at various positions, leading to the formation of hydroxylated or further oxidized metabolites.

In terms of stability, indole derivatives can be sensitive to light, temperature, and humidity. For a closely related compound, 5-methoxy-7-methyl-1H-indole-2-carboxylic acid, it is recommended to store it under inert gas at low temperatures and protected from light to prevent degradation. This suggests that this compound may also require careful handling and storage to maintain its integrity. Preclinical in vitro stability assays using liver microsomes or hepatocytes are typically employed to assess the metabolic stability of new chemical entities and to identify the major metabolic pathways.

Interactive Data Table: Potential Biological Activities of Indole Derivatives

Compound ClassBiological TargetPotential ActivityKey Structural Features
Indole-2-carboxylic acid derivativesCysLT1 ReceptorAntagonismIndole-2-carboxylic acid moiety, substitutions on the indole ring
Indole derivativesCB2 ReceptorLigand binding (agonist/antagonist)Indole scaffold, bulky substituents
Indole-2-carboxamidesKinases (EGFR, VEGFR-2)Anti-proliferativeIndole-2-carboxamide core
Methoxy-substituted indolesVarious bacterial targetsAntimicrobialMethoxy group, indole ring

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule from first principles. These calculations provide a detailed picture of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. For Methyl 7-methoxy-1H-indole-2-carboxylate, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to determine its optimized geometric structure in the ground state. researchgate.netjmchemsci.com This process involves minimizing the energy of the molecule to find the most stable conformation. The outputs include precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, studies on similar indole-2-carboxylic acid derivatives have shown excellent correlation between DFT-calculated geometries and experimental data obtained from X-ray diffraction. researchgate.netmdpi.comnih.gov These calculations confirm the planarity of the indole (B1671886) ring system, a key structural feature. nih.gov

The electronic properties derived from DFT provide further insights. The total energy, dipole moment, and distribution of atomic charges can be calculated, offering a quantitative measure of the molecule's polarity and electronic distribution. researchgate.net

Interactive Table 1: Predicted Geometric Parameters for this compound using DFT

Note: The following data is representative, based on DFT calculations of structurally similar indole derivatives. Actual values would require specific computation for the title compound.

ParameterBond/AtomsPredicted Value (Gas Phase)
Bond Length (Å)C=O1.21
Bond Length (Å)C-O (ester)1.36
Bond Length (Å)C-C (indole ring)1.37 - 1.46
Bond Length (Å)C-N (indole ring)1.37 - 1.42
Bond Angle (°)O=C-O125
Bond Angle (°)C-N-C (indole ring)108 - 110
Dihedral Angle (°)C-C-C-O (ester group)~180 (for planarity)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity or acidity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and polarizable. researchgate.net For this compound, FMO analysis can predict its reactivity profile and potential for undergoing various chemical reactions.

Interactive Table 2: Representative FMO Properties

Note: These values are illustrative and depend on the specific computational method and basis set used.

PropertyPredicted Value (eV)Implication
HOMO Energy-6.2Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7High kinetic stability, low reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites of potential electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netresearchgate.net The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester group and the oxygen of the methoxy (B1213986) group, identifying them as primary sites for electrophilic interaction and hydrogen bond acceptance. A positive potential (blue) would be expected around the N-H proton of the indole ring, highlighting its role as a hydrogen bond donor.

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed for this purpose. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods reveal the regions in a molecule where electron pairs are likely to be found, providing a clear picture of covalent bonds, lone pairs, and atomic cores. researchgate.net High ELF or LOL values indicate a high degree of electron localization.

Reduced Density Gradient (RDG): The RDG analysis is particularly effective for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be identified by their color in the resulting 3D plot. This analysis can confirm the presence and nature of intramolecular hydrogen bonds, for example, between the N-H group and the adjacent methoxy group in certain conformations of indole derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. jmchemsci.com This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates like this compound with biological targets. researchgate.netpreprints.org

The process involves placing the ligand in the binding site of the receptor and sampling numerous orientations and conformations to find the one with the most favorable binding energy. mdpi.com The results of a docking simulation include:

Binding Affinity/Energy: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative scores typically indicate stronger binding.

Binding Pose: The predicted 3D arrangement of the ligand within the receptor's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein.

For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases to explore its potential therapeutic applications. For instance, indole derivatives have been docked against targets involved in cancer and microbial infections. nih.govmdpi.com

Pharmacophore Modeling and Comparative Molecular Field Analysis (CoMFA)

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dovepress.com A pharmacophore model is an abstract 3D representation of these key features, which may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For a series of indole derivatives with known biological activity, a pharmacophore model can be generated to understand the structure-activity relationship (SAR). This model can then be used as a 3D query to screen large compound libraries for new molecules that match the pharmacophoric features, potentially leading to the discovery of novel and potent hits. dovepress.com

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that often follows pharmacophore modeling. CoMFA works by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. The molecules are aligned based on a common scaffold or pharmacophore, and the surrounding fields are calculated at various grid points. Statistical methods are then used to build a model that predicts the activity of new compounds. This approach provides a quantitative understanding of how changes in the steric bulk and electronic properties of different parts of a molecule, such as the substituents on the indole ring of this compound, would affect its biological activity.

Lack of Specific Research Data Precludes a Detailed Analysis of this compound's Binding Stability and Conformational Analysis via Molecular Dynamics Simulations

A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the use of molecular dynamics (MD) simulations to investigate the binding stability and conformational analysis of this compound. While MD simulations are a powerful computational tool for understanding the dynamic behavior of molecules and their interactions with biological targets, specific studies focusing on this particular indole derivative are not presently available in the public domain.

Molecular dynamics simulations provide valuable insights into the time-resolved motion of atoms and molecules, allowing researchers to observe conformational changes, predict binding affinities, and analyze the stability of ligand-protein complexes. This methodology is widely applied in drug discovery and computational biology to characterize the behavior of novel compounds.

For instance, related studies on other indole derivatives have successfully employed MD simulations. Research on 7-Trifluoromethyl-1H-indole-2-carboxylic acid utilized 100 ns molecular dynamics simulations to confirm the dynamic stability of the ligand within the binding pocket of human placental aromatase, a key target in breast cancer therapy. nih.gov These simulations are crucial for validating docking poses and understanding the nuanced interactions that govern molecular recognition.

However, without specific MD simulation data for this compound, a detailed discussion of its binding stability—including metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and interaction energies—is not possible. Similarly, an in-depth conformational analysis, which would involve identifying dominant conformational states and the energetic landscapes of its structural transitions, cannot be accurately constructed.

The generation of informative data tables, as requested, is contingent on the existence of such research findings. Typically, these tables would summarize key parameters from the MD simulations, such as simulation time, force field used, temperature, pressure, and the resulting energetic and structural data. In the absence of studies that have performed these simulations on this compound, no such data can be presented.

Therefore, while the principles of MD simulations and their application to similar molecules are well-established, the specific application to this compound remains an area for future investigation.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 7-methoxy-1H-indole-2-carboxylate, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the heterocyclic system and the substituents. The proton at the C3 position is expected to be a singlet, while the protons on the benzene (B151609) ring (H4, H5, and H6) will show characteristic splitting patterns (doublets or triplets) due to coupling with adjacent protons. The methoxy (B1213986) group protons will present as a sharp singlet further upfield, as will the methyl ester protons. The NH proton of the indole ring typically appears as a broad singlet in the most downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region. The carbon atoms of the indole ring resonate in the aromatic region, with their specific chemical shifts influenced by the methoxy and carboxylate substituents. The carbons of the methoxy and methyl ester groups will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
NH~11.5 (br s)-
C2-~130
H3~7.1 (s)-
C3-~108
C3a-~127
H4~7.3 (d)-
C4-~115
H5~6.8 (t)-
C5-~110
H6~6.7 (d)-
C6-~105
C7-~148
C7a-~128
OCH₃ (C7)~3.9 (s)~55
COOCH₃~3.9 (s)~52
C=O-~162

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indole derivatives include the loss of the ester group or parts of it (e.g., loss of ·OCH₃ or ·COOCH₃). The indole ring itself is relatively stable, but cleavage of the substituents is a major fragmentation route. The presence of the methoxy group may lead to the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO).

X-ray Diffraction Studies for Solid-State Structures

Polymorphism and Crystal Packing Analysis

Indole derivatives are known to exhibit polymorphism, where the same compound crystallizes in different solid-state forms with distinct physical properties. The crystal packing of methoxy-substituted indole carboxylates is typically governed by a combination of van der Waals forces and more specific intermolecular interactions. The planar indole ring system facilitates π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds.

Detailed Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the solid-state architecture of indole derivatives. The N-H group of the indole ring is a hydrogen bond donor, while the carbonyl oxygen of the ester group and the oxygen of the methoxy group can act as hydrogen bond acceptors.

In the crystal structures of related indole-2-carboxylates, intermolecular N-H···O hydrogen bonds are a recurring motif, often forming chains or dimeric structures that contribute to the stability of the crystal lattice. In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are also important in dictating the three-dimensional arrangement of the molecules in the crystal. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching vibrations of the ester and methoxy groups.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the bending vibrations of the aromatic indole ring.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Indole N-HStretch3300 - 3500
Ester C=OStretch1700 - 1720
Ester/Methoxy C-OStretch1200 - 1300, 1000 - 1100
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CBend< 1600

Note: These are predicted ranges based on typical functional group absorptions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its analytical separation from impurities or related compounds. A reversed-phase HPLC method is typically employed for this type of analysis.

In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should provide a sharp, symmetrical peak for this compound, well-resolved from any potential impurities arising from the synthesis or degradation. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence product distribution?

  • Methodology : The compound can be synthesized via Fischer indole synthesis, where ethyl pyruvate 2-methoxyphenylhydrazone is treated with HCl/EtOH. However, competitive pathways may yield abnormal products (e.g., ethyl 6-chloroindole-2-carboxylate) due to electrophilic substitution at the methoxy group. Reaction optimization requires careful control of temperature, acid concentration, and solvent polarity to favor the desired product .
  • Data Analysis : Monitor reaction progress using HPLC or TLC. Compare spectral data (NMR, IR) with literature to confirm regioselectivity and purity .

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products over time.
  • Data Interpretation : Compare degradation kinetics with Arrhenius models to predict shelf-life. Note that no stability data is currently available for this compound, necessitating empirical validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the methoxy and ester functional groups. IR spectroscopy can validate carbonyl stretching frequencies (~1700 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular weight (219.2365 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. Validate hydrogen bonding and packing interactions using ORTEP-3 for visualization.
  • Data Contradictions : Discrepancies in bond angles or torsional strains may arise from disordered solvent molecules. Use PLATON/SQUEEZE to model electron density and refine the structure .

Q. What strategies mitigate side reactions during the synthesis of indole-2-carboxylate derivatives with electron-withdrawing substituents?

  • Methodology : Introduce protecting groups (e.g., benzyloxy) to shield reactive sites. For example, refluxing 3-formylindole-2-carboxylates with thiourea derivatives in acetic acid minimizes undesired cyclization byproducts.
  • Experimental Design : Optimize stoichiometry (1.1 equiv aldehyde to 1.0 equiv nucleophile) and reaction time (3–5 hours) to maximize yield. Monitor by LC-MS for intermediate trapping .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodology : Perform docking studies using AutoDock Vina to assess binding affinity to targets like cyclooxygenase-2 (COX-2). Validate predictions with in vitro assays (e.g., enzyme inhibition).
  • Data Integration : Compare computational results with crystallographic data (e.g., PDB entries like 4UE or 4UT) to refine ligand-protein interaction models .

Q. What analytical approaches reconcile contradictory results in regioselective substitution reactions of indole derivatives?

  • Methodology : Use isotopic labeling (e.g., 18O^{18}O-methoxy groups) to trace substitution pathways. Pair kinetic studies with DFT calculations to identify transition states favoring specific regioisomers.
  • Case Study : In Fischer indole synthesis, abnormal chlorination (C-6) competes with methoxy substitution (C-7). Mechanistic studies suggest protonation at the methoxy oxygen directs electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.